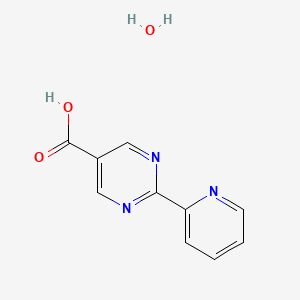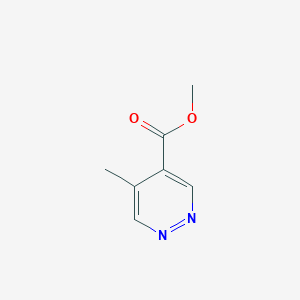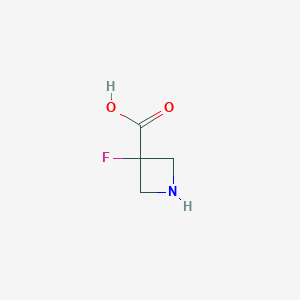![molecular formula C14H17N2NaO2S B1405036 Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate CAS No. 1803582-72-0](/img/structure/B1405036.png)
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate
Descripción general
Descripción
Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate is a useful research compound. Its molecular formula is C14H17N2NaO2S and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Environmental Applications:
This compound has been studied for its potential use in environmental applications, particularly as an alternative for road deicing chemicals. Traditional road deicers like sodium chloride (NaCl) have significant drawbacks, including corrosion and environmental toxicity. Studies have explored alternatives with better environmental profiles and efficacy in deicing. One of the reviewed compounds, calcium magnesium acetate (CMA), shows promise in this field due to its effectiveness and lower environmental impact compared to traditional deicers like NaCl (Dunn & Schenk, 1980).
2. Industrial Applications:
In the industrial sector, there's a focus on improving processes and products. For instance, sodium acetate is a potential novel inhibitor/stressor relevant to fermentation from neutralized lignocellulosic hydrolysates. Understanding its toxicity and cellular responses, especially in the context of yeast fermentation processes, is crucial for enhancing productivity in biofuel and biochemical production (Watcharawipas, Watanabe, & Takagi, 2018).
3. Energy Storage and Conversion:
The compound has been evaluated for its potential in energy storage systems. Sodium acetate trihydrate (SAT) has been reviewed for its properties as a flexible and reliable heat storage material. It offers clear advantages over traditional water-based heat storage, especially in terms of storage size reduction and system operation flexibility, making it beneficial for renewable energy systems like solar heating systems (Wang et al., 2021).
4. Food Industry Applications:
In the food industry, sodium compounds, including sodium acetate, play crucial roles. They affect the safety, texture, and flavor of fermented foods. However, the demand for reduced-sodium products, due to health concerns, has led to challenges in maintaining flavor and quality. Strategies to reduce sodium while compensating for flavor and safety are actively researched (Hu et al., 2022).
Propiedades
IUPAC Name |
sodium;2-(7-propan-2-yl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a]benzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.Na/c1-8(2)9-3-4-11-12(5-9)16-10(6-13(17)18)7-19-14(16)15-11;/h7-9H,3-6H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWQMLOPXAGYKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)N3C(=CSC3=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)





![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)





![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
